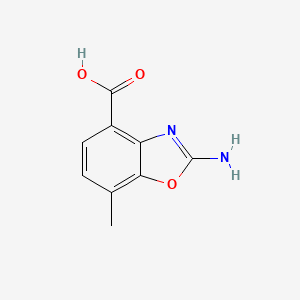

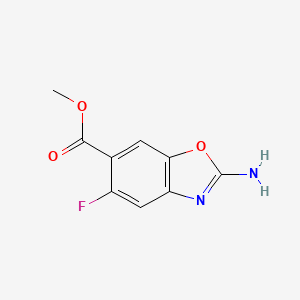

2-Amino-7-methyl-1,3-benzoxazole-4-carboxylic acid

説明

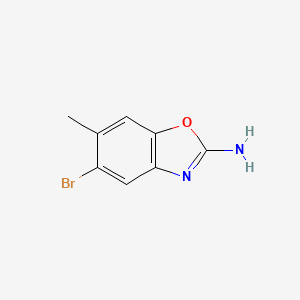

2-Amino-7-methyl-1,3-benzoxazole-4-carboxylic acid is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds containing a benzene ring fused to an oxazole ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-methyl-1,3-benzoxazole-4-carboxylic acid typically involves the cyclization of 2-aminophenol derivatives with carboxylic acids or their derivatives under various conditions. One common method involves the reaction of 2-aminophenol with methyl anthranilate in the presence of a dehydrating agent like polyphosphoric acid . Another method includes the use of aldehydes or ketones with 2-aminophenol under acidic or basic conditions to form the benzoxazole ring .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve the use of catalysts to improve yield and efficiency. For example, the use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been reported to enhance the synthesis of benzoxazole derivatives . These methods are designed to be more eco-friendly and cost-effective, making them suitable for large-scale production.

化学反応の分析

Types of Reactions

2-Amino-7-methyl-1,3-benzoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include substituted benzoxazole derivatives, which can exhibit enhanced biological activities .

科学的研究の応用

2-Amino-7-methyl-1,3-benzoxazole-4-carboxylic acid has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential anticancer activities and as a lead compound for drug development.

作用機序

The mechanism of action of 2-Amino-7-methyl-1,3-benzoxazole-4-carboxylic acid involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer applications, it inhibits specific enzymes and pathways involved in cell proliferation and survival, such as topoisomerase inhibition and induction of apoptosis .

類似化合物との比較

Similar Compounds

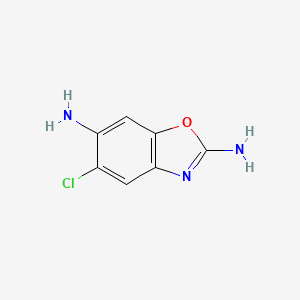

2-Aminobenzoxazole: Lacks the methyl and carboxylic acid groups, resulting in different biological activities.

7-Methylbenzoxazole: Lacks the amino and carboxylic acid groups, affecting its reactivity and applications.

4-Carboxybenzoxazole: Lacks the amino and methyl groups, leading to variations in its chemical behavior and uses.

Uniqueness

2-Amino-7-methyl-1,3-benzoxazole-4-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which enhance its solubility and reactivity. The methyl group at the 7-position also contributes to its distinct chemical and biological properties, making it a versatile compound for various applications .

特性

IUPAC Name |

2-amino-7-methyl-1,3-benzoxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-4-2-3-5(8(12)13)6-7(4)14-9(10)11-6/h2-3H,1H3,(H2,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOVZUKVLPZFEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C(=O)O)N=C(O2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301242573 | |

| Record name | 4-Benzoxazolecarboxylic acid, 2-amino-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301242573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820683-75-7 | |

| Record name | 4-Benzoxazolecarboxylic acid, 2-amino-7-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820683-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzoxazolecarboxylic acid, 2-amino-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301242573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 8-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8004559.png)

![Naphtho[2,1-D][1,3]oxazol-2-amine](/img/structure/B8004568.png)

![2-amino-5H-[1,3]oxazolo[4,5-g]quinazolin-8-one](/img/structure/B8004589.png)

![5-Nitro-[1,3]oxazolo[4,5-H]quinolin-2-amine](/img/structure/B8004623.png)

![2-Aminobenzo[d]oxazole-7-carbaldehyde](/img/structure/B8004633.png)

![1-(2-Aminobenzo[d]oxazol-4-yl)ethanone](/img/structure/B8004647.png)